molecular formula C13H8Cl2N4 B2653684 N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine CAS No. 477866-23-2

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine

Cat. No.: B2653684
CAS No.: 477866-23-2
M. Wt: 291.14
InChI Key: UBMSJSYEYLCARC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring fused with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the benzotriazine ring. One common method involves the use of phosgene to convert 3,4-dichloroaniline into an isocyanate intermediate, which is then reacted with hydrazine to form the desired benzotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazine derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is unique due to its benzotriazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound features a benzotriazine core with a dichlorophenyl substituent. The synthesis typically involves the reaction of 3,4-dichloroaniline with various reagents to form the benzotriazine ring. A common method includes using phosgene to convert 3,4-dichloroaniline into an isocyanate intermediate, which is then reacted with hydrazine to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various strains of bacteria and fungi. For instance, derivatives with similar structures have demonstrated significant activity against Mycobacterium tuberculosis and other pathogens .

The biological activity of this compound may be attributed to its ability to modulate specific receptors and enzymes. Notably, it has been studied as a potential modulator of GPR139, a receptor involved in several physiological processes. This modulation could lead to therapeutic applications in treating disorders linked to GPR139 . Additionally, compounds within the benzotriazine class are known to inhibit enzymes like α-glucosidase, suggesting roles in managing metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimycobacterial Activity : A study evaluated various substituted benzotriazines for their antimycobacterial properties. While many derivatives showed inactivity, some exhibited moderate activity against clinical isolates of M. kansasii .
  • Anticancer Potential : Research on benzotriazine derivatives has indicated potential anticancer effects through mechanisms involving oxidative stress and radical formation upon one-electron reduction . This suggests that this compound may also possess similar properties.

Data Table: Biological Activity Overview

Activity Type Target Organism/Mechanism Efficacy Reference
AntimicrobialMycobacterium tuberculosisSignificant
AntimicrobialVarious Gram-positive/negative bacteriaModerate to significant
Enzyme Inhibitionα-glucosidasePotentially active
Receptor ModulationGPR139Potential therapeutic applications
AnticancerVarious cancer cell linesPromising results

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)17-19-18-13/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMSJSYEYLCARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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